4-cyano-N-(2,4-difluorophenyl)benzamide 4-cyano-N-(2,4-difluorophenyl)benzamide
Brand Name: Vulcanchem
CAS No.: 749910-71-2
VCID: VC17967696
InChI: InChI=1S/C14H8F2N2O/c15-11-5-6-13(12(16)7-11)18-14(19)10-3-1-9(8-17)2-4-10/h1-7H,(H,18,19)
SMILES:
Molecular Formula: C14H8F2N2O
Molecular Weight: 258.22 g/mol

4-cyano-N-(2,4-difluorophenyl)benzamide

CAS No.: 749910-71-2

Cat. No.: VC17967696

Molecular Formula: C14H8F2N2O

Molecular Weight: 258.22 g/mol

* For research use only. Not for human or veterinary use.

4-cyano-N-(2,4-difluorophenyl)benzamide - 749910-71-2

Specification

CAS No. 749910-71-2
Molecular Formula C14H8F2N2O
Molecular Weight 258.22 g/mol
IUPAC Name 4-cyano-N-(2,4-difluorophenyl)benzamide
Standard InChI InChI=1S/C14H8F2N2O/c15-11-5-6-13(12(16)7-11)18-14(19)10-3-1-9(8-17)2-4-10/h1-7H,(H,18,19)
Standard InChI Key KGAOGSQKQOZOKQ-UHFFFAOYSA-N
Canonical SMILES C1=CC(=CC=C1C#N)C(=O)NC2=C(C=C(C=C2)F)F

Introduction

Chemical Identity and Structural Characterization

Molecular Architecture

The compound’s IUPAC name, 4-cyano-N-(2,4-difluorophenyl)benzamide, reflects its bifunctional design:

  • A benzamide backbone (C6H5CONH-) substituted with a cyano (-CN) group at the 4-position.

  • An aromatic amine group (2,4-difluorophenyl) attached to the amide nitrogen.

The molecular formula is C14H8F2N2O, with a molecular weight of 270.23 g/mol .

Table 1: Key Identifiers and Descriptors

PropertyValueSource
CAS Registry Number749910-71-2
SMILESc1cc(ccc1C#N)C(=O)Nc2ccc(cc2F)F
InChIInChI=1S/C14H8F2N2O/...
XLogP3 (LogP)2.7 (estimated)
Hydrogen Bond Donors1
Hydrogen Bond Acceptors3

The XLogP3 value of 2.7 indicates moderate lipophilicity, suggesting potential membrane permeability in biological systems .

Synthesis and Reactivity

Synthetic Routes

While no direct synthesis of 4-cyano-N-(2,4-difluorophenyl)benzamide is documented in the provided sources, analogous benzamide derivatives are typically prepared via amide coupling reactions. A general protocol involves:

  • Activation of the carboxylic acid: Ethyl benzoate or aryl esters react with non-nucleophilic amines under flow chemistry conditions .

  • Nucleophilic substitution: The 2,4-difluoroaniline acts as the amine nucleophile, displacing the ester leaving group (e.g., trichlorophenyl or ethyl).

  • Quenching and purification: Extraction with dichloromethane (DCM), drying over Na2SO4, and chromatography or recrystallization yield the final product .

Optimization Challenges

  • Steric hindrance: The ortho-fluorine on the aniline may slow amide bond formation.

  • Electron-deficient aryl groups: The cyano and fluorine substituents reduce nucleophilicity, necessitating elevated temperatures or prolonged reaction times .

Physicochemical Properties

Spectroscopic Data

  • FT-IR: A strong absorption band near 1680 cm⁻¹ corresponds to the amide C=O stretch, while the cyano group exhibits a peak at 2230 cm⁻¹ .

  • NMR:

    • ¹H NMR (DMSO-d6): A singlet at δ 10.07 ppm corresponds to the amide NH, with aromatic protons appearing as multiplets between δ 7.10–8.51 ppm .

    • ¹³C NMR: The carbonyl carbon resonates at δ 166.5 ppm, while the cyano carbon appears at δ 117.1 ppm .

Computational Properties

PubChem’s computed descriptors for related benzamides (e.g., N-(4-cyano-2-fluorophenyl)benzamide) provide insights into this compound’s behavior:

  • Rotatable bonds: 2, enabling conformational flexibility .

  • Polar surface area: ~58 Ų, suggesting moderate solubility in polar solvents .

TargetMechanismEvidence Level
Tau proteinOligomerization inhibitionAnalogous
α-SynucleinFibril destabilizationAnalogous
Cellular membranesPassive diffusion (LogP 2.7)Predicted

Structure-Activity Relationship (SAR)

  • Fluorine substituents: Enhance metabolic stability and binding affinity to hydrophobic pockets.

  • Cyano group: Increases electron-withdrawing effects, potentially stabilizing π-π interactions with aromatic residues in proteins .

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